molecular formula C10H17NO3 B8334183 2-(1-(2-Methoxyethyl)piperidin-4-ylidene)acetic acid

2-(1-(2-Methoxyethyl)piperidin-4-ylidene)acetic acid

Cat. No. B8334183
M. Wt: 199.25 g/mol
InChI Key: JIANHAAMWFQZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198301B2

Procedure details

The title compound was prepared following the procedure for the preparation of intermediate 3a except that methyl 2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetate was substituted for tert-butyl 4-((methoxycarbonyl)methylene)piperidine-1-carboxylate.
[Compound]
Name
intermediate 3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][C:8](=[CH:11][C:12]([O:14]C)=[O:13])[CH2:7][CH2:6]1.COC(C=C1CCN(C(OC(C)(C)C)=O)CC1)=O>>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][C:8](=[CH:11][C:12]([OH:14])=[O:13])[CH2:9][CH2:10]1

Inputs

Step One
Name
intermediate 3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1CCC(CC1)=CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCN1CCC(CC1)=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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